4-Hydroxy-3-iodo-5-nitrobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

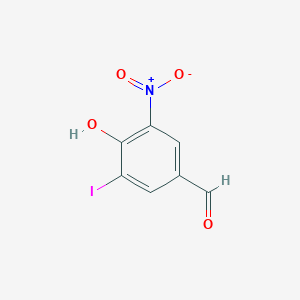

4-Hydroxy-3-iodo-5-nitrobenzaldehyde is an organic compound characterized by the presence of hydroxyl, iodine, and nitro functional groups attached to a benzene ring with an aldehyde group

Synthetic Routes and Reaction Conditions:

Halogenation and Nitration: The compound can be synthesized through a multi-step process starting with benzene. First, benzene undergoes halogenation to introduce an iodine atom, forming 3-iodobenzene. Subsequently, nitration introduces a nitro group, yielding 3-iodo-4-nitrobenzene. Finally, the aldehyde group is introduced through formylation.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Substitution reactions can occur at the iodine or nitro groups, often involving nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral conditions.

Reduction: LiAlH₄, NaBH₄, in anhydrous ether or methanol.

Substitution: Nucleophiles like sodium iodide (NaI) or electrophiles like acyl chlorides.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Iodides or nitroso compounds.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 4-Hydroxy-3-iodo-5-nitrobenzaldehyde exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or modifying their activity. The molecular targets and pathways involved are often elucidated through detailed structural and functional analyses.

Comparación Con Compuestos Similares

4-Hydroxy-3-nitrobenzaldehyde: Lacks the iodine atom.

3-Iodo-4-hydroxybenzaldehyde: Lacks the nitro group.

4-Hydroxy-3-iodobenzaldehyde: Lacks the nitro group.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its continued study and application promise to yield further insights and innovations.

Actividad Biológica

4-Hydroxy-3-iodo-5-nitrobenzaldehyde is an organic compound notable for its diverse biological activities, primarily owing to its functional groups, which include hydroxyl, iodine, and nitro moieties. This article explores the biological activity of this compound through various studies, including its applications in biochemical research, potential medicinal uses, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of the hydroxyl group (-OH), nitro group (-NO2), and iodine atom (I) contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, particularly enzymes. It serves as a probe in biochemical studies aimed at understanding enzyme mechanisms and interactions. The compound can inhibit or modify enzyme activity, which is critical in metabolic pathways and therapeutic interventions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that derivatives of nitro-substituted benzaldehydes possess antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 64 to 512 µg/mL .

- Antifungal Activity : The compound's structural features suggest potential antifungal properties, particularly against pathogenic fungi like Candida albicans.

Cytotoxicity and Antitumor Effects

Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example:

- Cytotoxicity Assays : Compounds with similar structural characteristics have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). The mechanisms often involve apoptosis induction and disruption of cellular proliferation pathways .

Case Studies

- Enzyme Inhibition Studies : In biochemical assays, this compound was utilized to investigate its inhibitory effects on specific enzymes. The results indicated that it could effectively modulate enzymatic activity, providing insights into its potential therapeutic applications.

- Synthesis and Biological Evaluation : A series of derivatives synthesized from this compound were evaluated for their biological activities. Notably, those containing a nitro group exhibited enhanced antibacterial and antifungal activities compared to their non-nitro counterparts .

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

4-hydroxy-3-iodo-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMYBVZAFRMSDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.